molecular formula C16H15F2N3O2S B456052 N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456052
M. Wt: 351.4g/mol
InChI Key: KGVIKUARMBDUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with the molecular formula C16H15F2N3O2S. It is known for its unique chemical structure, which includes a benzyl group, a difluoromethoxybenzoyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

The synthesis of N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

N-BENZYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    N-BENZYL-2-[2-(METHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    N-BENZYL-2-[2-(TRIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE:

    N-BENZYL-2-[2-(CHLORO)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15F2N3O2S

Molecular Weight

351.4g/mol

IUPAC Name

1-benzyl-3-[[2-(difluoromethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C16H15F2N3O2S/c17-15(18)23-13-9-5-4-8-12(13)14(22)20-21-16(24)19-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,22)(H2,19,21,24)

InChI Key

KGVIKUARMBDUOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2OC(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2OC(F)F

Origin of Product

United States

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